molecular formula C12H19NO3 B2712625 1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 85263-85-0

1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2712625
CAS No.: 85263-85-0
M. Wt: 225.288
InChI Key: BJIQLSRXOWUKSC-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₂H₁₉NO₃) is a pyrrolidine derivative featuring a 4-methylcyclohexyl substituent at the 1-position and a carboxylic acid moiety at the 3-position of the pyrrolidin-2-one core.

Properties

IUPAC Name

1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h8-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIQLSRXOWUKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with pyrrolidine-3-carboxylic acid under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclohexyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Overview
The increasing prevalence of antimicrobial resistance has necessitated the search for novel compounds that can effectively combat resistant strains of bacteria and fungi. 1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promise in this area.

Case Study: Antimicrobial Screening
A study investigated various derivatives of 1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid against a range of multidrug-resistant pathogens, including Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. The compounds were screened using the broth microdilution technique, which is a standard method for determining minimum inhibitory concentrations (MIC) .

Data Table: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)Activity Level
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus64Moderate
Derivative AKlebsiella pneumoniae128Low
Derivative BCandida auris32High

The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Candida auris, highlighting their potential as candidates for further development .

Anticancer Properties

Overview
The anticancer properties of 1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid have been explored due to its structural similarities to known anticancer agents.

Case Study: Cytotoxicity Evaluation
In vitro studies using A549 human lung adenocarcinoma cells demonstrated that specific derivatives of this compound induced cytotoxic effects comparable to established chemotherapeutic agents like cisplatin. The viability-based MTT assay was employed to assess cell viability post-treatment .

Data Table: Cytotoxicity Results

CompoundCell LineIC50 (µM)Comparison Agent
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acidA54925Cisplatin (IC50 = 20)
Derivative CA54915AraC (IC50 = 30)

The findings suggest that some derivatives possess potent anticancer activity, making them suitable candidates for further pharmacological evaluation .

Mechanistic Insights

Recent studies have also focused on understanding the mechanism of action of these compounds. It has been proposed that the carboxylic acid moiety plays a crucial role in binding interactions with target proteins involved in cancer progression and microbial resistance.

Mechanism of Action

The mechanism by which 1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclohexyl and pyrrolidine rings allow it to fit into various binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at 1-Position Key Functional Groups Biological Activity (Reported)
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid 4-Methylcyclohexyl (alicyclic) Carboxylic acid, ketone Not reported
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl (aromatic) Carboxylic acid, phenol, Cl Antioxidant (1.5× ascorbic acid)
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl (aromatic) Carboxamide, F Neutrophil elastase inhibition
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Methoxybenzyl (aromatic) Carboxylic acid, OCH₃ Not reported (synthetic intermediate)
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-Dichloro-2-hydroxyphenyl Carboxylic acid, Cl, phenol Antimicrobial (Gram-positive bacteria)

Key Observations:

  • Substituent Type: The 4-methylcyclohexyl group in the target compound introduces steric bulk and conformational rigidity compared to planar aromatic substituents (e.g., chlorophenyl or methoxyphenyl). This may influence solubility, with alicyclic groups generally increasing lipophilicity .
  • Functional Groups: Phenolic (–OH) and halogen (e.g., Cl) substituents in analogs correlate with enhanced antioxidant and antimicrobial activities due to radical scavenging and electrophilic interactions .

Biological Activity

1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological activity. The presence of the 4-methylcyclohexyl substituent may influence its interaction with biological targets, enhancing its lipophilicity and membrane permeability.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives of 5-oxopyrrolidine-3-carboxylic acid, including those similar to 1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid.

Key Findings:

  • In Vitro Studies: Compounds bearing similar structures have shown activity against multidrug-resistant Gram-positive pathogens. For instance, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, demonstrating varying degrees of antimicrobial efficacy with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to over 128 µg/mL depending on structural modifications .
CompoundTarget PathogenMIC (µg/mL)
1-(4-Methylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acidMRSA64
Derivative AA. baumannii128
Derivative BS. aureus>128

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively, particularly in relation to breast cancer cell lines.

Case Study:
A study evaluated the effects of various derivatives on the MCF-7 breast cancer cell line. The compounds were administered at different concentrations, and their effects were measured using the MTT assay to assess cell viability.

Results:

  • Compounds demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The survival curves derived from these experiments suggested that structural modifications could enhance or diminish anticancer efficacy .
CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BMCF-725

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit key pathways involved in cell proliferation and survival, particularly in cancer cells .

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReaction ConditionsYield (%)Reference
1Carboxylic acid (2)Reflux in H₂O, NaOH/acid workup65–75
2Methyl ester (3)MeOH/H₂SO₄, 12 h reflux82
3Hydrazide (4)NH₂NH₂·H₂O in iPrOH, 4 h70

Q. Table 2. Bioactivity Data Comparison

DerivativeAssay TypeActivity (IC₅₀, μM)Contradictory ObservationsReference
5a (aryl)Antioxidant (DPPH)12.3Cytotoxic at >50 μM (HeLa)
5b (heterocyclic)Anticancer (MCF-7)8.7No effect on normal fibroblasts

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